An In-depth Technical Guide to 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid (CAS 763109-73-5)
An In-depth Technical Guide to 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid (CAS 763109-73-5)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. This molecule represents a key heterocyclic building block with significant potential in medicinal chemistry and agrochemical development.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them a privileged scaffold in drug design.[1][2][3] The isoxazole ring is present in a variety of approved pharmaceutical agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The stability of the isoxazole ring and the versatility of its substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents.[4][5]
Physicochemical Properties of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
This substituted isoxazole carboxylic acid is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 763109-73-5 | [6] |
| Molecular Formula | C₁₀H₄Cl₂FNO₃ | [6] |
| Molecular Weight | 276.05 g/mol | [6] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Purity | ≥98% (typical) | [6] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | General chemical knowledge |
Synthesis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
The synthesis of 5-substituted isoxazole-3-carboxylic acids is typically achieved through a multi-step process involving the formation of a chalcone intermediate followed by cyclization with hydroxylamine.[2][3] The following is a detailed, field-proven protocol for the synthesis of the title compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxobutanoate (Chalcone analogue)
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in absolute ethanol at 0-5 °C, add a mixture of 2,4-dichloro-5-fluoroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude chalcone analogue.
Causality: The Claisen condensation is a robust method for forming carbon-carbon bonds. Using a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation with diethyl oxalate.
Step 2: Synthesis of Ethyl 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylate
-
Dissolve the crude chalcone analogue from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and an appropriate base such as sodium acetate or pyridine to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the isoxazole ester.
-
Filter the product, wash with water, and recrystallize from ethanol to obtain the pure ethyl ester.
Causality: The reaction of the β-diketone intermediate with hydroxylamine leads to a cyclization reaction, forming the stable isoxazole ring. The base is necessary to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.
Step 3: Saponification to 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with cold water, and dry in a vacuum oven at 50-60 °C to yield the final product.
Causality: Basic hydrolysis (saponification) is a standard and efficient method for converting an ester to a carboxylic acid. Acidification is critical in the workup to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~7.8-8.0 | m | 2H | Aromatic-H |
| ~7.4 | s | 1H | Isoxazole-H |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic acid) |
| ~165 | C5-isoxazole |
| ~160 | C3-isoxazole |
| ~155-158 (d, J ≈ 250 Hz) | C-F |
| ~115-135 | Aromatic carbons |
| ~98 | C4-isoxazole |
Predicted Mass Spectrum (ESI-)
| m/z | Assignment |
| 274.9 | [M-H]⁻ |
| 230.9 | [M-H-CO₂]⁻ |
Applications in Research and Development
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a valuable intermediate in the synthesis of more complex molecules for various applications.[4][9][10]
Pharmaceutical Development
The primary application of this compound is in the development of novel pharmaceuticals.[4][9][10] The carboxylic acid moiety serves as a handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. These modifications can lead to compounds with potential therapeutic activities, including:
-
Anti-inflammatory agents: The isoxazole scaffold is a known pharmacophore in several anti-inflammatory drugs.[1][2][3]
-
Oncology: The dichlorofluorophenyl group can enhance binding to target proteins in cancer cells, making it a promising starting point for the development of new anticancer agents.[4]
-
Analgesics: Isoxazole derivatives have been explored for their potential as non-opioid analgesics.[9][10]
Agrochemicals
In the field of agricultural science, this compound can be used as a precursor for the synthesis of novel herbicides and pesticides.[9][10] The halogenated phenyl ring is a common feature in many effective agrochemicals, contributing to their potency and stability.
Key Reaction: Amide Bond Formation
A common and crucial reaction for this molecule is the formation of an amide bond, which is fundamental in the synthesis of many biologically active compounds.
Caption: General workflow for amide bond formation.
Protocol for Amide Synthesis:
-
Dissolve 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a highly functionalized building block with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis is achievable through established chemical transformations, and its carboxylic acid functionality provides a versatile point for further derivatization. This guide provides a solid foundation for researchers to confidently work with and explore the potential of this promising isoxazole derivative.
References
- Vertex AI Search. (2026). Search results for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
- NIH National Library of Medicine. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- AZA Mid-Year Meeting. (n.d.). 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
- Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Chem-Impex. (n.d.). 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- AZA Mid-Year Meeting. (n.d.). 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
- TCI Chemicals. (n.d.).
- Vertex AI Search. (2026). Search results for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
- Moldb. (n.d.). 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
- Chem-Impex. (n.d.). 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid.
-
MDPI. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][3]Triazines: Synthesis and Photochemical Properties.
- ResearchGate. (2025). Synthesis and antimicrobial activity of 3-(2′,4′-dichloro-5′-fluoro) phenyl 5-aryl isoxazoles.
- Beilstein Journals. (n.d.).
- Fisher Scientific. (n.d.).
- PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
- R&D Systems. (2025).
- Santa Cruz Biotechnology. (n.d.). 5-(4-Fluoro-phenyl)-isoxazole-3-carboxylic acid.
-
SpectraBase. (n.d.). 5-methyl-isoxazole-4-carboxylic acid (1H-[1][3]triazol-3-yl)-amide.
- MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
- Pharmacia. (2024). Identification and synthesis of metabolites of the new 4.
- ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- ResearchGate. (2025). Cyclization of Chalcones (I)
- PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- ChemicalBook. (n.d.). 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID synthesis.
- ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- PubMed Central. (2022).
- Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
- Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- BLDpharm. (n.d.). 1083224-23-0|5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
- Google Patents. (n.d.). WO 2018/183936 Al - Broad Institute.
- ResearchGate. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds.
- PubMed. (2005).
- ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
-
MDPI. (n.d.). Novel 5-Aryl-[1][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 763109-73-5 | 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid - Moldb [moldb.com]
- 7. rsc.org [rsc.org]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FCKeditor - Resources Browser [midyear.aza.org]
- 10. hurawalhi.com [hurawalhi.com]
